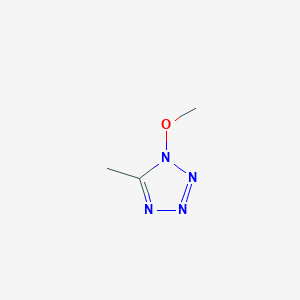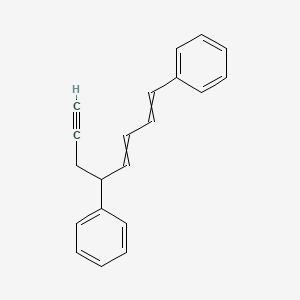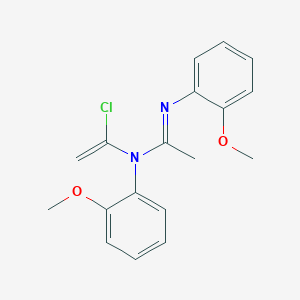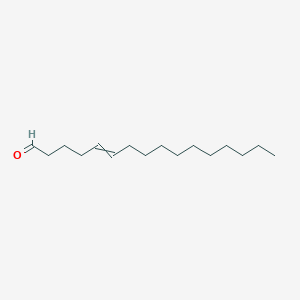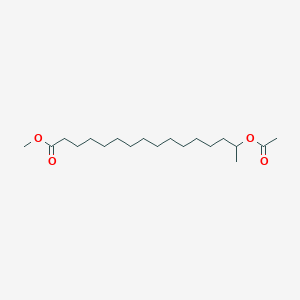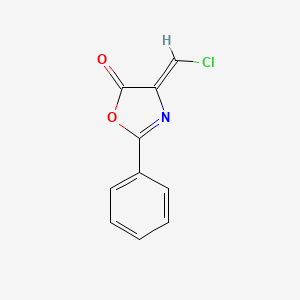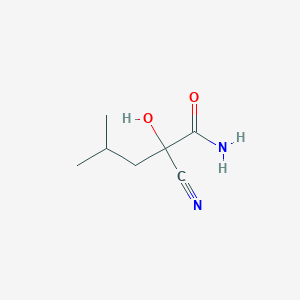
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a hydroxydecanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylphosphoryl)-1-hydroxydecan-5-one typically involves the reaction of diphenylphosphoryl chloride with a suitable hydroxydecanone precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Diphenylphosphoryl)-1-hydroxydecan-5-one involves its interaction with molecular targets through its phosphoryl group. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules. This process is facilitated by the presence of nucleophiles that attack the phosphorus atom, leading to the formation of new chemical bonds and the release of the diphenylphosphoryl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Known for its use in the Curtius rearrangement and peptide coupling reactions.
Diphenylphosphoryl chloride: Used as a reagent in the synthesis of various phosphorylated compounds.
Phosphine oxides: A class of compounds with similar phosphoryl groups, used in various chemical reactions.
Uniqueness
6-(Diphenylphosphoryl)-1-hydroxydecan-5-one is unique due to its specific structure, which combines a hydroxydecanone backbone with a diphenylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89625-06-9 |
|---|---|
Molekularformel |
C22H29O3P |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
6-diphenylphosphoryl-1-hydroxydecan-5-one |
InChI |
InChI=1S/C22H29O3P/c1-2-3-17-22(21(24)16-10-11-18-23)26(25,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,22-23H,2-3,10-11,16-18H2,1H3 |
InChI-Schlüssel |
IYVRRDYPRULNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)CCCCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




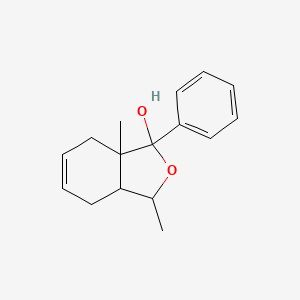
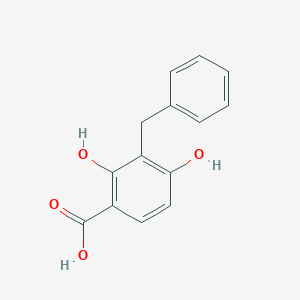
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
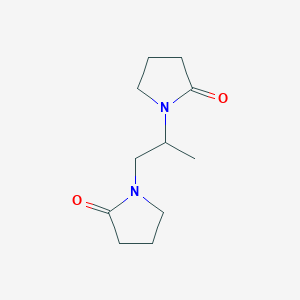
![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
